Flupyrsulfuron

Beschreibung

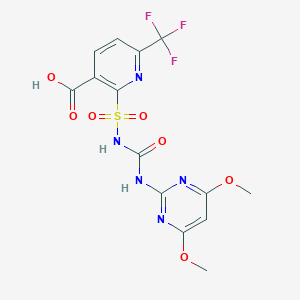

Structure

3D Structure

Eigenschaften

CAS-Nummer |

150315-10-9 |

|---|---|

Molekularformel |

C14H12F3N5O7S |

Molekulargewicht |

451.34 g/mol |

IUPAC-Name |

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-6-(trifluoromethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H12F3N5O7S/c1-28-8-5-9(29-2)20-12(19-8)21-13(25)22-30(26,27)10-6(11(23)24)3-4-7(18-10)14(15,16)17/h3-5H,1-2H3,(H,23,24)(H2,19,20,21,22,25) |

InChI-Schlüssel |

HCNBYBFTNHEQQJ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O)OC |

Kanonische SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O)OC |

Andere CAS-Nummern |

150315-10-9 |

Synonyme |

2-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-6-(trifluoromethyl)nicotinic acid flupyrsulfuron methyl 2-((((4,6-dimethoxy-2-pyrimidinylamino)carbonyl)amino)sulfonyl)-6-(trifluoromethyl)-3-pyridinecarboxylate monosodium salt |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mode of Action of Flupyrsulfuron-methyl on Acetolactate Synthase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flupyrsulfuron-methyl is a potent and selective herbicide belonging to the sulfonylurea class. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound-methyl, detailing its interaction with ALS, the resulting biochemical consequences, and the basis for its selectivity in certain crops. The guide includes a summary of available quantitative data, detailed experimental protocols for studying its effects, and visual representations of the key pathways and workflows to facilitate a deeper understanding for research and development professionals.

Introduction to this compound-methyl

This compound-methyl is a post-emergence herbicide used for the control of grass and broadleaf weeds in cereal crops.[1] As a member of the sulfonylurea chemical family, it is characterized by its high efficacy at low application rates and its specific mode of action.[2][3] The chemical structure of this compound-methyl is provided below.

Chemical Structure:

-

IUPAC Name: methyl 2-[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-6-(trifluoromethyl)pyridine-3-carboxylate[4]

-

Molecular Formula: C₁₅H₁₄F₃N₅O₇S[4]

-

Molar Mass: 465.36 g/mol

The Target Enzyme: Acetolactate Synthase (ALS)

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the primary target of this compound-methyl. This enzyme is essential in plants and microorganisms but absent in animals, which accounts for the low mammalian toxicity of sulfonylurea herbicides.

ALS catalyzes the first committed step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth. The enzyme requires thiamine pyrophosphate (TPP), flavin adenine dinucleotide (FAD), and a divalent cation (usually Mg²⁺) as cofactors for its catalytic activity.

Molecular Mode of Action

The herbicidal effect of this compound-methyl is initiated by its binding to and inhibition of the ALS enzyme. This interaction is non-competitive, meaning the herbicide does not bind to the active site where the natural substrates (pyruvate and α-ketobutyrate) bind. Instead, it binds to a different site on the enzyme, inducing a conformational change that prevents the substrates from accessing the active site. This ultimately blocks the catalytic function of the enzyme.

The inhibition of ALS leads to a rapid cessation of the synthesis of valine, leucine, and isoleucine. This deficiency in essential amino acids halts protein synthesis, which in turn inhibits cell division and overall plant growth. The most pronounced effects are observed in the meristematic tissues (growing points) of the plant, where cell division is most active.

Signaling Pathway of ALS Inhibition

The following diagram illustrates the biochemical pathway of branched-chain amino acid synthesis and the point of inhibition by this compound-methyl.

Quantitative Data on ALS Inhibition

| Herbicide | Plant Species | IC50 (nM) | Reference |

| Chlorsulfuron | Arabidopsis thaliana | 10.8 | |

| Metsulfuron-methyl | Salmonella typhimurium | ~125 |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Basis of Selectivity

The selectivity of this compound-methyl, particularly in wheat, is not due to a difference in the sensitivity of the ALS enzyme itself. Instead, selectivity is primarily achieved through the differential metabolism of the herbicide in tolerant and susceptible plant species.

In tolerant crops like wheat, this compound-methyl is rapidly metabolized into non-phytotoxic compounds. The primary metabolic pathway in wheat involves conjugation with glutathione. In contrast, susceptible weed species metabolize the herbicide much more slowly, allowing the active compound to accumulate at the target site and exert its inhibitory effect on ALS.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a method for determining the inhibitory effect of this compound-methyl on ALS activity in vitro.

1. Enzyme Extraction:

- Homogenize young, actively growing plant tissue (e.g., shoots of pea or a susceptible weed species) in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10% glycerol, 1 mM EDTA, 10 mM MgCl₂, 1 mM pyruvate, 10 µM FAD, and 1 mM TPP).

- Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

- Collect the supernatant containing the crude enzyme extract. The protein concentration should be determined using a standard method (e.g., Bradford assay).

2. Assay Reaction:

- Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, with 20 mM MgCl₂, 2 mM TPP, and 20 µM FAD), 100 mM pyruvate, and varying concentrations of this compound-methyl (dissolved in a suitable solvent like DMSO, with a final solvent concentration below 1% in the assay).

- Initiate the reaction by adding the enzyme extract to the reaction mixture.

- Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

3. Product Detection (Acetoin Formation):

- Stop the enzymatic reaction by adding sulfuric acid (e.g., 6 N H₂SO₄). This also catalyzes the decarboxylation of acetolactate to acetoin.

- Incubate at a higher temperature (e.g., 60°C) for 15 minutes to ensure complete conversion to acetoin.

- Add a colorimetric reagent containing creatine and α-naphthol.

- Incubate at room temperature for a set time to allow for color development.

- Measure the absorbance at a specific wavelength (e.g., 530 nm) using a spectrophotometer.

4. Data Analysis:

- Calculate the percentage of ALS inhibition for each herbicide concentration relative to a control without the herbicide.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Determine the IC50 value from the resulting dose-response curve.

Experimental Workflow for Herbicide Mode of Action Study

The following diagram illustrates a typical workflow for investigating the mode of action of an herbicide like this compound-methyl.

References

- 1. This compound-methyl-sodium [sitem.herts.ac.uk]

- 2. This compound-methyl | C15H14F3N5O7S | CID 170354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-methyl sodium | C15H13F3N5NaO7S | CID 15764724 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Pathway of Flupyrsulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupyrsulfuron-methyl is a selective, post-emergence sulfonylurea herbicide highly effective for the control of grass and broadleaf weeds in cereal crops.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in susceptible plants.[1] This technical guide provides a detailed overview of the chemical synthesis of this compound-methyl, including the synthetic pathways for its key intermediates, a comprehensive experimental protocol, and quantitative data to support researchers and professionals in the field.

Overall Synthesis Pathway

The commercial synthesis of this compound-methyl is a multi-step process that involves the preparation of two key heterocyclic intermediates, followed by their coupling to form the central sulfonylurea bridge. The final product is often converted to its sodium salt to improve water solubility and formulation stability.[2][3]

The two primary intermediates are:

-

2-Amino-4,6-dimethoxypyrimidine (ADM)

-

A trifluoromethyl-substituted pyridine sulfonyl chloride derivative , typically methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)nicotinate.

The general synthetic scheme is outlined below:

Caption: Overall synthetic pathway of this compound-methyl.

Synthesis of Intermediates

Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM)

There are several reported routes for the industrial synthesis of ADM. Two prominent methods are detailed below.

Route 1: From Guanidine Nitrate and Diethyl Malonate

This traditional three-step method involves cyclization, chlorination, and methoxylation.

Caption: Synthesis of ADM from Guanidine Nitrate.

Route 2: From Malononitrile

This alternative route is considered more environmentally friendly due to a reduction in waste.[4]

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. This compound-methyl-sodium [sitem.herts.ac.uk]

- 3. This compound-methyl | C15H14F3N5O7S | CID 170354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

Flupyrsulfuron-methyl CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, mechanism of action, and analytical protocols for the herbicide Flupyrsulfuron-methyl. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Chemical Properties

This compound-methyl is a selective, post-emergence sulfonylurea herbicide. It is most commonly available as its sodium salt, this compound-methyl-sodium, to enhance its water solubility and stability in formulations.[1][2]

Quantitative Chemical Data

The chemical and physical properties of this compound-methyl and its sodium salt are summarized in the table below for easy comparison.

| Property | This compound-methyl | This compound-methyl-sodium |

| CAS Number | 144740-53-4[3][4] | 144740-54-5[5][6] |

| Molecular Formula | C₁₅H₁₄F₃N₅O₇S[3] | C₁₅H₁₃F₃N₅NaO₇S[5][6] |

| Molecular Weight | 465.36 g/mol | 487.34 g/mol [5] |

| Melting Point | 165–170 °C | 172-173 °C[5] |

| Boiling Point | Decomposes before boiling[1] | Decomposes before boiling[1] |

| Water Solubility | 0.6 g/L (at 25 °C) | 62.7 mg/L (at 20°C, pH 5), 603 mg/L (at 20°C, pH 6)[5] |

| pKa | Not available | 4.94 (at 25 °C)[1][5] |

| LogP (o/w) | 1.889 (estimated)[7] | 0.960[5] |

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound-methyl is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[8] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms. By inhibiting ALS, this compound-methyl disrupts protein synthesis, leading to the cessation of cell division and plant growth, and ultimately, plant death. This pathway is absent in animals, which contributes to the herbicide's low mammalian toxicity.

Caption: Inhibition of the Acetolactate Synthase (ALS) pathway by this compound-methyl.

Experimental Protocols

Analysis of this compound-methyl by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a general method for the quantitative analysis of this compound-methyl in formulated products.

1. Reagents and Materials:

-

This compound-methyl analytical standard of known purity

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Orthophosphoric acid or Formic acid (HPLC grade)

-

Volumetric flasks (100 mL)

-

Syringe filters (0.22 µm)

-

Mortar and pestle or grinder (for solid formulations)

2. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

-

Analytical column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Preparation of Standard Solution:

-

Accurately weigh approximately 10 mg of the this compound-methyl analytical standard into a 100 mL volumetric flask.

-

Dissolve the standard in acetonitrile and fill to the mark. This yields a standard concentration of approximately 100 mg/L.

-

Filter the solution through a 0.22 µm syringe filter before injection.

4. Preparation of Sample Solution:

-

For Liquid or Suspension Formulations:

-

Thoroughly homogenize the sample.

-

Accurately weigh a sufficient amount of the sample, estimated to contain 9-11 mg of this compound-methyl, into a 100 mL volumetric flask.

-

For suspension formulations, add 5 mL of water to disperse the sample.

-

Add approximately 70 mL of acetonitrile and sonicate if necessary to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to ambient temperature and then fill to the mark with acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

For Solid Formulations:

-

Homogenize the sample using a mortar and pestle or a grinder.

-

Accurately weigh a subsample, estimated to contain 9-11 mg of this compound-methyl, into a 100 mL volumetric flask.

-

Dispersion with a small amount of water (e.g., 10%) may be beneficial prior to solvent addition.

-

Add approximately 70 mL of acetonitrile and sonicate to dissolve the active ingredient.

-

Allow the solution to cool to ambient temperature and fill to the mark with acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

5. HPLC Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 35:65 v/v) with 0.1% orthophosphoric acid or formic acid to adjust the pH to approximately 2.0-2.2.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

UV Detection Wavelength: 220-340 nm (the optimum wavelength should be determined by analyzing the standard with a photodiode array detector).

6. Calculation: The concentration of this compound-methyl in the sample can be calculated using the following formula:

This compound-methyl (%) = (Area of Sample / Area of Standard) x (Weight of Standard / Weight of Sample) x Purity of Standard

Synthesis and Degradation Pathways

Commercial Synthesis of this compound-methyl-sodium

The commercial synthesis of this compound-methyl-sodium is a multi-step process. It typically begins with the formation of a 4,6-dimethoxypyrimidine derivative, which is then coupled with a trifluoromethyl-substituted nicotinic acid intermediate. This reaction forms the critical sulfonylurea linkage. The resulting methyl ester is then converted to its sodium salt to improve water solubility.[1]

References

- 1. This compound-methyl-sodium [sitem.herts.ac.uk]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound-methyl | C15H14F3N5O7S | CID 170354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound-methyl | CAS 144740-53-4 | LGC Standards [lgcstandards.com]

- 5. This compound-METHYL SODIUM CAS#: 144740-54-5 [m.chemicalbook.com]

- 6. This compound-methyl sodium | C15H13F3N5NaO7S | CID 15764724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound-methyl, 144740-53-4 [thegoodscentscompany.com]

- 8. CAS 144740-54-5: this compound-methyl sodium | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Flupyrsulfuron-methyl sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupyrsulfuron-methyl sodium, a potent sulfonylurea herbicide, is a critical tool in modern agriculture for the selective post-emergence control of grass and broadleaf weeds in cereal crops.[1] Its efficacy is intrinsically linked to its specific physical and chemical properties, which dictate its environmental fate, biological activity, and formulation characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound-methyl sodium, detailed experimental protocols for their determination, and visualizations of key biological and synthetic pathways.

Chemical Identity and Structure

This compound-methyl sodium is the sodium salt of the methyl ester of this compound.[2]

-

IUPAC Name: sodium;(4,6-dimethoxypyrimidin-2-yl)carbamoyl-[3-methoxycarbonyl-6-(trifluoromethyl)pyridin-2-yl]sulfonylazanide

-

CAS Number: 144740-54-5[3]

-

Molecular Formula: C₁₅H₁₃F₃N₅NaO₇S[4]

-

Molecular Weight: 487.34 g/mol [4]

-

Chemical Structure: (A 2D chemical structure diagram would be presented here in a full whitepaper)

Physical and Chemical Properties

The physical and chemical properties of this compound-methyl sodium are summarized in the tables below. These properties are crucial for understanding its behavior in various environmental and biological systems.

Table 1: Physical Properties of this compound-methyl sodium

| Property | Value | Source(s) |

| Physical State | White powder with a dry odor. | [1] |

| Melting Point | Decomposes before melting; degradation starts at 165 °C. A melting point of 172-173°C has also been reported. | [1][5] |

| Boiling Point | Decomposes before boiling. | [1] |

| Density | 1.55 g/mL | [1] |

| Vapor Pressure | 1.00 x 10⁻⁶ mPa (at 20 °C) | [1] |

Table 2: Chemical Properties of this compound-methyl sodium

| Property | Value | Source(s) |

| pKa | 4.94 (at 25 °C) | [1] |

| Solubility in Water | Moderately soluble. Solubility is pH-dependent: 62.7 mg/L (pH 5, 20 °C), 603 mg/L (pH 6, 20 °C). Another source indicates a solubility of 0.5 mg/mL. | [1][5][6] |

| Solubility in Organic Solvents (g/L at 20 °C) | Acetone: 3.1Acetonitrile: 4.3Benzene: 0.028Dichloromethane: 0.60Hexane: <0.001Methanol: 5.0n-Octanol: 0.19 | [5] |

| Octanol-Water Partition Coefficient (Log P) | 0.960 | [5] |

Experimental Protocols

The determination of the physicochemical properties of agrochemicals like this compound-methyl sodium is guided by internationally recognized protocols, primarily the OECD Guidelines for the Testing of Chemicals. These standardized methods ensure data quality and comparability across different laboratories and regulatory bodies.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is determined using the capillary method.[7][8]

-

Principle: A small, dried sample is packed into a capillary tube and heated in a controlled manner in a liquid bath or metal block apparatus.[2][5] The temperature at which the substance is observed to transition from a solid to a liquid is recorded as the melting point.[2]

-

Apparatus: Capillary tubes, heating bath or block with temperature control, calibrated thermometer.

-

Procedure:

-

A dried, finely powdered sample is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating apparatus.

-

The temperature is raised at a steady rate.

-

The temperatures at which melting begins and is complete are recorded. For substances that decompose, the decomposition temperature is noted.[1]

-

Density (OECD Guideline 109)

For solid substances like this compound-methyl sodium, the air comparison pycnometer method is suitable.[6][9][10][11][12][13]

-

Principle: This method determines the volume of a known mass of a solid by measuring the change in pressure when a known volume of gas is introduced into a chamber containing the sample. The density is then calculated from the mass and the measured volume.

-

Apparatus: Air comparison pycnometer, analytical balance.

-

Procedure:

-

The mass of the sample is accurately determined.

-

The sample is placed in the pycnometer's sample chamber.

-

The system is pressurized with a gas (e.g., helium), and the initial pressure is recorded.

-

The gas is then allowed to expand into a reference chamber of known volume, and the final pressure is recorded.

-

The volume of the sample is calculated based on the pressure change and the known volumes of the chambers.

-

Density is calculated as mass/volume.

-

Water Solubility (OECD Guideline 105)

The flask method is appropriate for substances with solubility above 10⁻² g/L, which applies to this compound-methyl sodium at certain pH values.[14][15][16][17]

-

Principle: A supersaturated solution of the substance in water is prepared at a temperature higher than the test temperature. It is then allowed to equilibrate at the test temperature, and the concentration of the substance in the aqueous phase is determined.[16]

-

Apparatus: Flask with a stirrer, constant temperature bath, analytical instrumentation for concentration measurement (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of the test substance is added to water in a flask.

-

The mixture is stirred at a temperature slightly above the test temperature for a sufficient time to reach equilibrium.

-

The solution is then cooled to the test temperature and stirred to allow for the precipitation of excess solute and the establishment of saturation.

-

The solution is filtered or centrifuged to separate the solid phase.

-

The concentration of this compound-methyl sodium in the clear aqueous phase is determined using a suitable analytical method.

-

n-Octanol-Water Partition Coefficient (OECD Guideline 117)

The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a common and efficient way to estimate the octanol-water partition coefficient (Log P).[1][18][19][20]

-

Principle: The retention time of the substance on a nonpolar stationary phase (e.g., C18) in a reversed-phase HPLC system is measured. This retention time is correlated with the known Log P values of a series of reference compounds, allowing for the calculation of the Log P of the test substance.[20]

-

Apparatus: HPLC system with a UV detector, a reversed-phase column (e.g., ODS), and a set of reference compounds with known Log P values.

-

Procedure:

-

A calibration curve is generated by injecting a series of standard compounds with known Log P values and recording their retention times.

-

This compound-methyl sodium is injected into the same HPLC system under identical conditions.

-

The retention time of this compound-methyl sodium is determined.

-

The Log P of this compound-methyl sodium is calculated by interpolating its retention time on the calibration curve.

-

Vapor Pressure (OECD Guideline 104)

For substances with low volatility like this compound-methyl sodium, the dynamic method or a gas saturation method can be employed.[18][21][22]

-

Principle (Dynamic Method): The boiling point of the substance is measured at different pressures. The vapor pressure at a given temperature can then be determined from the boiling point-pressure relationship.

-

Apparatus: Ebulliometer, pressure and temperature measurement devices.

-

Procedure (Dynamic Method):

-

The substance is heated in an ebulliometer under a controlled, reduced pressure.

-

The temperature at which the substance boils is recorded for several different pressures.

-

The vapor pressure curve is constructed by plotting the logarithm of the pressure against the reciprocal of the absolute temperature.

-

Dissociation Constant (pKa) (OECD Guideline 112)

The titration method is a straightforward approach for determining the pKa of acidic or basic compounds.[9][23][24][25][26][27]

-

Principle: A solution of the substance of known concentration is titrated with a standard solution of a strong base (or acid). The pH of the solution is monitored throughout the titration. The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the substance are equal (the half-equivalence point).[23][27]

-

Apparatus: pH meter, buret, stirrer, and a constant temperature bath.

-

Procedure:

-

A known amount of this compound-methyl sodium is dissolved in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The equivalence point is determined from the curve, and the pKa is calculated from the pH at the half-equivalence point.

-

Spectroscopic Data

While detailed spectra are not publicly available in all cases, the identity of this compound-methyl sodium is typically confirmed by methods such as ¹H-NMR.[6]

-

UV-Vis Spectroscopy: No specific maximum absorption wavelengths (λmax) are consistently reported in the public domain.[6] However, for analytical purposes, a suitable wavelength for detection by HPLC-UV would be determined by scanning a solution of the compound.[28][29]

-

¹H-NMR Spectroscopy: The identity of this compound-methyl sodium is confirmed by ¹H-NMR.[6] A detailed analysis of the spectrum would reveal signals corresponding to the protons on the pyridine and pyrimidine rings, as well as the methoxy and methyl ester groups, with characteristic chemical shifts and coupling constants.

-

Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which is useful for structural elucidation and for developing quantitative analytical methods.

Key Pathways and Workflows

Mode of Action: Acetolactate Synthase (ALS) Inhibition

This compound-methyl sodium, like other sulfonylurea herbicides, acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[6]

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by this compound-methyl sodium.

Synthetic Pathway

The commercial synthesis of this compound-methyl sodium is a multi-step process.[6]

Caption: Simplified synthetic pathway of this compound-methyl sodium.

Experimental Workflow: Residue Analysis in Soil

A common method for the analysis of sulfonylurea herbicide residues in soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[30][31][32][33][34]

Caption: QuEChERS-based workflow for the analysis of this compound-methyl sodium residues in soil.

Conclusion

This compound-methyl sodium's distinct physicochemical properties, including its moderate water solubility, low vapor pressure, and specific pKa, are fundamental to its efficacy and environmental behavior as a selective herbicide. A thorough understanding of these characteristics, determined through standardized experimental protocols, is essential for its effective and safe use in agriculture, as well as for the development of new and improved herbicidal formulations. Its mode of action, through the targeted inhibition of the ALS enzyme, provides a clear biochemical basis for its herbicidal activity. The synthetic and analytical workflows outlined in this guide offer a framework for the production and monitoring of this important agricultural chemical.

References

- 1. oecd.org [oecd.org]

- 2. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 3. This compound-methyl sodium | C15H13F3N5NaO7S | CID 15764724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. This compound-methyl-sodium [sitem.herts.ac.uk]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 14. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

- 16. OECD 105 - Phytosafe [phytosafe.com]

- 17. oecd.org [oecd.org]

- 18. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 19. oecd.org [oecd.org]

- 20. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 21. lcslaboratory.com [lcslaboratory.com]

- 22. laboratuar.com [laboratuar.com]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. OECD 112 - Phytosafe [phytosafe.com]

- 25. oecd.org [oecd.org]

- 26. oecd.org [oecd.org]

- 27. researchgate.net [researchgate.net]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. lctsbible.com [lctsbible.com]

- 30. d-nb.info [d-nb.info]

- 31. unitedchem.com [unitedchem.com]

- 32. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]

- 33. nucleus.iaea.org [nucleus.iaea.org]

- 34. eurl-pesticides.eu [eurl-pesticides.eu]

Flupyrsulfuron-methyl structural formula and molecular weight

This technical guide provides a comprehensive overview of the chemical and biological properties of Flupyrsulfuron-methyl, a sulfonylurea herbicide. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Properties

This compound-methyl is a selective, post-emergence herbicide used for the control of grass and broadleaf weeds in cereal crops.[1] Its chemical formula is C₁₅H₁₄F₃N₅O₇S.[2]

Structural Information:

-

IUPAC Name: methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-6-(trifluoromethyl)pyridine-3-carboxylate[2]

-

CAS Number: 144740-53-4[2]

-

SMILES: COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)OC)OC[2]

-

InChI: InChI=1S/C15H14F3N5O7S/c1-28-9-6-10(29-2)21-13(20-9)22-14(25)23-31(26,27)11-7(12(24)30-3)4-5-8(19-11)15(16,17)18/h4-6H,1-3H3,(H2,20,21,22,23,25)[2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound-methyl.

| Property | Value | Source |

| Molecular Weight | 465.4 g/mol | [2] |

| Accurate Mass | 465.05660346 Da | [2] |

| XLogP3-AA | 1.9 | [2] |

| Water Solubility | 66.7 mg/L @ 25 °C (estimated) | [3] |

| Flash Point | 0.00 °C (estimated) | [3] |

| Assay | 95.00 to 100.00% | [3] |

Mode of Action: Inhibition of Acetolactate Synthase

This compound-methyl belongs to the sulfonylurea class of herbicides, which act by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[5][6] The inhibition of ALS leads to a cessation of cell division in the shoots and roots of susceptible plants, ultimately resulting in plant death.[6][7]

The selectivity of this compound-methyl in crops like wheat is due to the rapid metabolism of the herbicide in the tolerant plant species.[1] Wheat and other tolerant plants can quickly break down the compound, primarily through glutathione conjugation and O-demethylation, into non-herbicidal products.[1]

Below is a diagram illustrating the inhibition of the branched-chain amino acid biosynthesis pathway by this compound-methyl.

Experimental Protocols

Synthesis of this compound-methyl

The commercial synthesis of this compound-methyl is a multi-step process. While detailed proprietary protocols are not publicly available, the general synthetic route involves the following key steps:

-

Formation of Intermediates: The synthesis begins with the preparation of two key intermediates: a pyrimidinyl amine and a trifluoromethyl-substituted pyridine sulfonyl chloride.[8]

-

Condensation Reaction: These intermediates undergo a condensation reaction to form the sulfonylurea linkage, which is the core structure of this compound-methyl.[8]

-

Formation of Sodium Salt (for this compound-methyl-sodium): The resulting this compound-methyl can then be neutralized with sodium hydroxide to produce the sodium salt form, which has enhanced water solubility.[8]

Analysis of this compound-methyl in Soil

The analysis of this compound-methyl residues in environmental samples such as soil is crucial for monitoring its persistence and potential impact. Two common methods for this analysis are High-Performance Liquid Chromatography (HPLC) and bioassays.

1. High-Performance Liquid Chromatography (HPLC) Method Outline:

This method provides a quantitative measurement of the herbicide concentration.

-

Extraction:

-

A known weight of the soil sample is taken.

-

The herbicide is extracted from the soil using a suitable organic solvent.

-

The mixture is agitated (e.g., by shaking or sonication) to ensure efficient extraction.

-

The solid and liquid phases are separated by centrifugation or filtration.

-

-

Cleanup:

-

The extract may be subjected to a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.

-

-

Analysis:

-

The cleaned-up extract is concentrated and dissolved in a suitable solvent for HPLC analysis.

-

The sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV or mass spectrometer).

-

The concentration of this compound-methyl is determined by comparing the peak area of the sample to that of a known standard.

-

2. Bioassay Method Outline:

Bioassays are a sensitive method to detect the phytotoxic effects of herbicide residues.

-

Principle: This method uses the germination and growth of a sensitive plant species (e.g., lentils) to indicate the presence of the herbicide in the soil.[9]

-

Procedure:

-

Soil samples suspected of containing this compound-methyl residues are collected.

-

A set of control soils with known concentrations of the herbicide are also prepared.

-

Seeds of a sensitive indicator plant are sown in both the sample and control soils.

-

The plants are grown under controlled conditions for a specific period.

-

-

Analysis:

-

The growth of the plants in the sample soil is compared to the growth in the control soils.

-

Inhibition of root or shoot growth in the sample soil indicates the presence of phytotoxic residues.[9] The concentration can be estimated by comparing the level of inhibition to that observed in the control soils. The bioassay technique has been reported to be more sensitive than HPLC for detecting low levels of sulfonylurea residues.[9]

-

References

- 1. Basis of selectivity of the herbicide this compound-methyl in wheat [agris.fao.org]

- 2. This compound-methyl | C15H14F3N5O7S | CID 170354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound-methyl, 144740-53-4 [thegoodscentscompany.com]

- 4. This compound-methyl-sodium [sitem.herts.ac.uk]

- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 7. EXTOXNET PIP - METSULFURON-METHYL [extoxnet.orst.edu]

- 8. This compound [sitem.herts.ac.uk]

- 9. Analysis of metsulfuron-methyl residues in wheat field soil: a comparison of HPLC and bioassay techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Degradation of Flupyrsulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupyrsulfuron-methyl, a member of the sulfonylurea class of herbicides, is utilized for the post-emergence control of grass and broadleaf weeds in cereal crops. Its environmental fate, encompassing its persistence, mobility, and degradation pathways, is a critical aspect of its overall environmental risk assessment. This technical guide provides a comprehensive overview of the environmental degradation of this compound-methyl, detailing its transformation processes in various environmental compartments. The information presented herein is intended to support research, scientific assessment, and developmental activities related to this compound.

Chemical and Physical Properties

A thorough understanding of the environmental behavior of this compound-methyl begins with its fundamental chemical and physical properties.

| Property | Value | Reference |

| IUPAC Name | methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-6-(trifluoromethyl)pyridine-3-carboxylate | [1] |

| CAS Registry Number | 144740-53-4 | [1] |

| Molecular Formula | C₁₅H₁₄F₃N₅O₇S | [1] |

| Molecular Weight | 465.4 g/mol | [1] |

| Water Solubility | 603 mg/L (as methyl-sodium variant, pH 7, 20°C) | [2] |

| Vapor Pressure | 1.0 x 10⁻⁶ mPa (20°C, as methyl-sodium variant) | [2] |

| Log P (Octanol-Water Partition Coefficient) | 1.16 (as methyl-sodium variant, pH 7, 20°C) | [2] |

Environmental Degradation Pathways

The degradation of this compound-methyl in the environment is a multifaceted process involving chemical and biological mechanisms. The primary routes of degradation are hydrolysis, photolysis, and microbial metabolism.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for this compound-methyl, with the rate being significantly dependent on the pH of the aqueous medium. The sulfonylurea bridge is susceptible to cleavage under both acidic and alkaline conditions, leading to the formation of various degradation products.

Table 1: Hydrolysis Half-life of this compound-methyl at 20°C

| pH | Half-life (DT₅₀) in days |

| 4 | Data not available |

| 5 | 33 |

| 7 | Stable |

| 9 | Stable |

Note: While specific DT₅₀ values for this compound-methyl at pH 4, 7, and 9 were not found in the search results, the general behavior of sulfonylurea herbicides indicates faster degradation under acidic conditions.[3] For instance, the related compound metsulfuron-methyl shows a half-life of 33 days at pH 5 and is stable at pH 7 and 9.[3]

Photolysis

Photodegradation in water and on soil surfaces also contributes to the breakdown of this compound-methyl. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds.

Table 2: Photodegradation of this compound-methyl

| Medium | Parameter | Value |

| Water | Quantum Yield | Data not available |

| Water | Half-life (DT₅₀) | Data not available |

Note: Specific quantitative data for the photolysis quantum yield and half-life of this compound-methyl were not available in the provided search results.

Soil Metabolism

Microbial degradation is a significant factor in the dissipation of this compound-methyl from soil. Microorganisms utilize the herbicide as a carbon and nitrogen source, breaking it down into smaller, less complex molecules. The rate of metabolism is influenced by soil type, organic matter content, moisture, and temperature.

Table 3: Soil Metabolism and Mobility of this compound-methyl

| Parameter | Value | Reference |

| Aerobic Soil Metabolism DT₅₀ (Laboratory, 20°C) | 18.2 days (Non-persistent) | [4] |

| Field Dissipation DT₅₀ | 6 - 11 days | |

| Soil Adsorption Coefficient (Koc) | Data not available | |

| GUS Leaching Potential | 2.33 (Transition state) |

Note: While a specific Koc value for this compound-methyl was not found, the GUS leaching potential suggests a transitional mobility in soil.

Major Degradation Products

Several transformation products of this compound-methyl have been identified in environmental fate studies. These are formed through the various degradation pathways mentioned above.

Table 4: Major Degradation Products of this compound-methyl

| Metabolite Code | Chemical Name | Formation Pathway |

| IN-JV460 | 1-(4,6-dimethoxypyrimidine-2-yl)-2,4-diketo-7-trifluoro-methyl-1,2,3,4-tetrahydropyridol(2,3-d)pyrimidine | Soil Metabolism |

| IN-KY374 | 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid | Hydrolysis/Metabolism |

| IN-KV996 | methyl 2-((4-hydroxy-6-methoxypyrimidin-2-yl)amino)-6-(trifluoromethyl)nicotinate | Metabolism |

| IN-J0290 | 4,6-dimethoxypyrimidin-2-amine | Hydrolysis/Metabolism |

| IN-JE127 | methyl 2-sulfamoyl-6-(trifluoromethyl)nicotinate | Water (Hydrolysis) |

| IN-KT982 | methyl 2-[carbamoyl(4,6-dimethoxypyrimidin-2-yl)amino]-6-(trifluoromethyl)nicotinate | Water (Photolysis) |

| IN-KC576 | 1-(4-hydroxy-6-methoxypyrimidin-2-yl)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Aerobic Metabolism |

| IN-KF311 | 1-(4,6-dihydroxypyrimidin-2-yl)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Metabolism |

Note: The chemical structures for most metabolites were not explicitly available in the search results, preventing the creation of detailed degradation pathway diagrams.

Experimental Protocols

The environmental fate of this compound-methyl is assessed through a series of standardized laboratory and field studies, generally following the OECD Guidelines for the Testing of Chemicals.

Hydrolysis (OECD Guideline 111)

This study evaluates the abiotic degradation of a substance in aqueous solutions at different pH values.

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance: Radiolabelled this compound-methyl is typically used to facilitate tracking of the parent compound and its degradation products.

-

Procedure: A known concentration of the test substance is added to the buffer solutions. The solutions are then incubated in the dark at a constant temperature (e.g., 20°C or 25°C).

-

Sampling and Analysis: Samples are taken at various time intervals and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to determine the concentration of the parent compound and identify and quantify any significant degradation products.

-

Data Analysis: The rate of hydrolysis is determined, and the half-life (DT₅₀) at each pH is calculated.

Phototransformation in Water (OECD Guideline 316)

This guideline is used to determine the rate and pathway of direct phototransformation of chemicals in water.

-

Light Source: A light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters, is used.

-

Test System: The test substance is dissolved in a sterile aqueous buffer solution (typically pH 7).

-

Procedure: The test solution is exposed to the light source under controlled temperature conditions. Dark control samples are run in parallel to account for any non-photolytic degradation.

-

Sampling and Analysis: Samples are collected at various time points and analyzed by HPLC or other suitable methods to measure the concentration of the parent compound and identify photoproducts.

-

Data Analysis: The quantum yield and the photolytic half-life are calculated from the experimental data.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This study investigates the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.

-

Test System: Different types of soil are used to represent a range of environmental conditions. The soil is brought to a specific moisture content and maintained at a constant temperature.

-

Test Substance: Radiolabelled this compound-methyl is applied to the soil samples.

-

Procedure:

-

Aerobic: The soil samples are incubated in a system that allows for the continuous flow of air. Volatile degradation products, including ¹⁴CO₂, are trapped.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the system is made anaerobic by purging with an inert gas like nitrogen.

-

-

Sampling and Analysis: Soil samples are extracted at various intervals and analyzed by HPLC to determine the concentrations of the parent compound and its metabolites. The trapped volatile compounds are also analyzed.

-

Data Analysis: The degradation half-life (DT₅₀) and the distribution of residues (extractable, non-extractable, and mineralized) are determined.

Adsorption/Desorption Using a Batch Equilibrium Method (OECD Guideline 106)

This guideline is used to assess the mobility of a chemical in soil by determining its adsorption and desorption characteristics.

-

Test System: Several different soil types with varying organic carbon content, clay content, and pH are used.

-

Procedure:

-

Adsorption: A known mass of soil is equilibrated with a solution of the test substance of known concentration. The mixture is agitated for a defined period to reach equilibrium.

-

Desorption: After the adsorption phase, the supernatant is removed, and a fresh solution without the test substance is added to the soil. The mixture is again agitated to determine the amount of the substance that desorbs from the soil.

-

-

Sampling and Analysis: The concentration of the test substance in the aqueous phase is measured after both the adsorption and desorption steps.

-

Data Analysis: The soil-water partition coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc) are calculated. These values are used to predict the mobility of the substance in soil.

Visualizations

Due to the lack of definitive chemical structures for the major degradation products of this compound-methyl, a detailed degradation pathway diagram cannot be accurately constructed at this time. However, a generalized experimental workflow for a soil metabolism study is presented below.

Conclusion

This compound-methyl is a non-persistent herbicide in the soil environment, with its degradation being primarily driven by microbial activity and hydrolysis, particularly in acidic conditions. Its mobility in soil is considered to be in a transitional state, suggesting a moderate potential for leaching. Several degradation products have been identified, resulting from the cleavage of the sulfonylurea bridge and other transformations. A comprehensive understanding of the environmental fate of this compound-methyl requires further quantitative data on its photolytic quantum yield and soil adsorption coefficients across a range of soil types, as well as the definitive chemical structures of all major metabolites to fully elucidate the degradation pathways. The standardized OECD guidelines provide a robust framework for generating the necessary data to perform a thorough environmental risk assessment.

References

- 1. This compound-methyl | C15H14F3N5O7S | CID 170354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. This compound-methyl-sodium [sitem.herts.ac.uk]

- 4. 1-(4,6-dimethoxypyrimidine-2-yl)-2,4-diketo-7-trifluoro-methyl-1,2,3,4-tetrahydropyridol(2,3-d)pyrimidine (Ref: IN JV460) [sitem.herts.ac.uk]

An In-Depth Technical Guide to the Biochemical Pathways Affected by Flupyrsulfuron-methyl in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupyrsulfuron-methyl is a selective post-emergence herbicide belonging to the sulfonylurea chemical class. Its herbicidal activity stems from the specific inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants. This guide provides a comprehensive overview of the biochemical pathways affected by this compound-methyl, detailing its primary mode of action, the metabolic pathways responsible for its selectivity in tolerant plant species, and the downstream consequences of its inhibitory activity. This document includes quantitative data on its efficacy, detailed experimental protocols for relevant assays, and visual representations of the involved biochemical and experimental workflows to support researchers in the fields of agricultural science, plant biology, and herbicide development.

Primary Mode of Action: Inhibition of Acetolactate Synthase (ALS)

The primary target of this compound-methyl is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3][4] This enzyme plays a crucial role in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[5][6] As these amino acids are vital for protein synthesis and overall plant growth, the inhibition of ALS leads to a cessation of cell division and, ultimately, plant death.[7][8] The ALS enzyme is found in plants and microorganisms but not in animals, which contributes to the low mammalian toxicity of sulfonylurea herbicides.[9]

The Branched-Chain Amino Acid Biosynthesis Pathway

The biochemical pathway initiated by ALS is fundamental for plant survival. The inhibition of this enzyme disrupts the entire downstream production of valine, leucine, and isoleucine.

Metabolic Pathways and Selectivity

The selectivity of this compound-methyl, particularly its safety in crops like wheat, is primarily due to the differential rates of its metabolism in tolerant versus susceptible plant species.[11] Tolerant plants can rapidly detoxify the herbicide into inactive metabolites, whereas sensitive plants do so at a much slower rate. The two primary metabolic pathways involved are glutathione conjugation and O-demethylation.[11]

Glutathione Conjugation

In tolerant species such as wheat, the principal route of this compound-methyl detoxification is through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[11] This process increases the water solubility of the herbicide, facilitating its sequestration and further degradation.

O-Demethylation

Another significant metabolic pathway, particularly in certain tolerant weed species, is the O-demethylation of the methoxy group on the pyrimidine ring of this compound-methyl.[11] This reaction is typically catalyzed by cytochrome P450 monooxygenases.

Downstream Biochemical Effects

The inhibition of ALS and the subsequent depletion of branched-chain amino acids trigger a cascade of downstream effects that contribute to the herbicidal action. While specific metabolomic and transcriptomic studies on this compound-methyl are limited, research on other ALS inhibitors provides insights into the broader consequences. These effects include:

-

Disruption of Protein Synthesis: The most immediate consequence of branched-chain amino acid depletion is the inhibition of protein synthesis, which is essential for cell growth and division.[12]

-

Induction of Oxidative Stress: Herbicide-induced stress can lead to the generation of reactive oxygen species (ROS), causing cellular damage.[13]

-

Alterations in Carbon and Nitrogen Metabolism: The blockage of a major amino acid biosynthesis pathway can lead to feedback inhibition and accumulation of upstream metabolites, affecting central carbon and nitrogen metabolism.[14]

-

Changes in Gene Expression: Transcriptomic analyses of plants treated with ALS inhibitors have revealed significant changes in the expression of genes involved in stress responses, hormone signaling, and secondary metabolism.[1][15][16]

Quantitative Data

As of the latest literature review, specific IC50 or Ki values for the in vitro inhibition of plant ALS by this compound-methyl are not widely published. However, the biological efficacy is demonstrated through dose-response studies on various plant species.

Table 1: Half-life of this compound-methyl in Different Plant Species

| Plant Species | Tolerance Level | Half-life (hours) | Primary Metabolic Pathway(s) |

| Wheat (Triticum aestivum) | Tolerant | ≤ 2 | Glutathione Conjugation |

| Avena fatua (Wild Oat) | Tolerant | ≤ 2 | Glutathione Conjugation & O-Demethylation |

| Phalaris minor | Tolerant | ≤ 2 | O-Demethylation |

| Setaria viridis (Green Foxtail) | Moderately Tolerant | 10 | Not specified |

| Alopecurus myosuroides (Black-grass) | Sensitive | 20 | Slow Metabolism |

Data sourced from Pesticide Biochemistry and Physiology, 59(2), 105-117.[11]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound-methyl's effects on plants.

In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol is adapted from established methods for assaying ALS activity in the presence of inhibitors.

Objective: To determine the inhibitory effect of this compound-methyl on the activity of ALS extracted from plant tissue.

Materials:

-

Fresh or frozen plant leaf tissue

-

Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM EDTA, 100 mM sodium pyruvate, 10 mM MgCl₂, 10% (v/v) glycerol, 10 mM cysteine, 1 mM PMSF, and 1% (w/v) PVPP.

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

-

This compound-methyl stock solution (in a suitable solvent like acetone or DMSO).

-

Creatine solution (6% w/v in water).

-

α-naphthol solution (0.6% w/v in 2.5 M NaOH).

-

Sulfuric acid (3 M).

-

Spectrophotometer or microplate reader.

Procedure:

-

Enzyme Extraction:

-

Homogenize 1 g of plant tissue in 5 mL of ice-cold Extraction Buffer using a pre-chilled mortar and pestle.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 400 µL of Assay Buffer and 50 µL of the enzyme extract.

-

Add 50 µL of various concentrations of this compound-methyl solution (or solvent control).

-

Incubate the mixture at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of 3 M sulfuric acid.

-

Incubate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.

-

Add 500 µL of creatine solution and 500 µL of α-naphthol solution.

-

Incubate at 60°C for 15 minutes to allow for color development.

-

Measure the absorbance at 530 nm.

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each herbicide concentration relative to the solvent control.

-

Determine the IC50 value (the concentration of herbicide that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the herbicide concentration.

-

Glutathione S-Transferase (GST) Activity Assay

This protocol measures the activity of GST enzymes, which are involved in the detoxification of this compound-methyl.[2][12][17][18][19]

Objective: To quantify the GST activity in plant extracts.

Materials:

-

Plant tissue extract (prepared similarly to the ALS assay, but can be in a more general buffer like 100 mM potassium phosphate, pH 6.5).

-

100 mM 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol.

-

100 mM reduced glutathione (GSH) in water.

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5).

-

Spectrophotometer or microplate reader capable of reading at 340 nm.

Procedure:

-

Reaction Setup:

-

In a cuvette or microplate well, add 900 µL of Assay Buffer.

-

Add 10 µL of the CDNB solution.

-

Add 10 µL of the GSH solution.

-

Equilibrate the mixture to 25°C.

-

-

Enzyme Reaction:

-

Add 100 µL of the plant extract to initiate the reaction.

-

Immediately measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes).

-

-

Data Analysis:

-

Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Calculate the GST activity using the Beer-Lambert law, with the molar extinction coefficient of the CDNB-GSH conjugate being 9.6 mM⁻¹cm⁻¹.

-

Analysis of this compound-methyl and its Metabolites by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound-methyl and its metabolites in plant tissues.[20][21][22]

Objective: To extract, separate, and quantify this compound-methyl and its primary metabolites from plant samples.

Materials:

-

Plant tissue (fresh or frozen).

-

Acetonitrile (HPLC grade).

-

Formic acid.

-

Water (LC-MS grade).

-

QuEChERS extraction salts (e.g., MgSO₄, NaCl).

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18).

-

HPLC-MS/MS system with an electrospray ionization (ESI) source.

-

Analytical standards of this compound-methyl and its expected metabolites.

Procedure:

-

Sample Extraction (QuEChERS method):

-

Homogenize 10 g of plant tissue with 10 mL of acetonitrile.

-

Add QuEChERS extraction salts, vortex vigorously, and centrifuge.

-

Collect the supernatant (acetonitrile layer).

-

-

Sample Cleanup (d-SPE):

-

Transfer an aliquot of the supernatant to a tube containing d-SPE sorbents.

-

Vortex and centrifuge.

-

Collect the cleaned extract.

-

-

HPLC-MS/MS Analysis:

-

Evaporate the cleaned extract to dryness and reconstitute in a suitable mobile phase.

-

Inject the sample into the HPLC-MS/MS system.

-

Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound-methyl and its metabolites.

-

-

Quantification:

-

Prepare a calibration curve using analytical standards.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

-

Conclusion

This compound-methyl is a highly effective herbicide that acts through the potent inhibition of acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids in plants. Its selectivity is achieved through rapid metabolic detoxification in tolerant species, primarily via glutathione conjugation and O-demethylation. The disruption of this vital biochemical pathway leads to a cascade of downstream effects, ultimately resulting in the death of susceptible plants. The experimental protocols and data presented in this guide provide a foundational resource for researchers investigating the mode of action, metabolism, and broader physiological impacts of this compound-methyl and other ALS-inhibiting herbicides. Further research employing metabolomic and transcriptomic approaches will be invaluable in fully elucidating the complex network of biochemical responses to this class of herbicides.

References

- 1. High conservation of the transcriptional response to acetolactate‐synthase‐inhibiting herbicides across plant species | Scilit [scilit.com]

- 2. Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-methyl-sodium [sitem.herts.ac.uk]

- 4. This compound [sitem.herts.ac.uk]

- 5. Metabolite Profiling of Wheat Response to Cultivar Improvement and Nitrogen Fertilizer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Metabolomics analysis and metabolite-agronomic trait associations using kernels of wheat (Triticum aestivum) recombinant inbred lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pomais.com [pomais.com]

- 9. Metabolic Resistance to Acetolactate Synthase Inhibiting Herbicide Tribenuron-Methyl in Descurainia sophia L. Mediated by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Comparative Metabolite Profiling of Wheat Cultivars (Triticum aestivum) Reveals Signatory Markers for Resistance and Susceptibility to Stripe Rust and Aluminium (Al3+) Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Transcriptome changes in chlorsulfuron-treated plants are caused by acetolactate synthase inhibition and not induction of a herbicide detoxification system in Marchantia polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High conservation of the transcriptional response to acetolactate‐synthase‐inhibiting herbicides across plant species [agris.fao.org]

- 17. home.sandiego.edu [home.sandiego.edu]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. biogot.com [biogot.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Open Access CAAS Agricultural Journals: HPLC-MS/MS method for analysis of isoproturon in difficult matrix: poppy seeds [agriculturejournals.cz]

Flupyrsulfuron-methyl solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of the herbicide flupyrsulfuron-methyl in water and various organic solvents. The information is compiled from a range of scientific and regulatory sources to support research, development, and formulation activities.

Core Data Presentation: Solubility of this compound-Methyl

The solubility of this compound-methyl, a sulfonylurea herbicide, is a critical parameter influencing its environmental fate, bioavailability, and formulation. The data presented below has been collated from various sources and summarized for clarity. It is important to note that the solubility of this compound-methyl is often reported for its sodium salt, which is more commonly used in commercial formulations due to its enhanced water solubility.

| Solvent | Form | Temperature (°C) | Solubility | pH |

| Water | This compound-methyl | 25 | 0.6 g/L (600 mg/L) | 7 |

| This compound-methyl | 25 | 66.7 mg/L (estimated) | N/A | |

| This compound-methyl-sodium | 20 | 62.7 mg/L | 5 | |

| This compound-methyl-sodium | 20 | 603 mg/L | 6 | |

| This compound-methyl-sodium | N/A | Slightly soluble (0.5 mg/mL) | N/A | |

| Organic Solvents | This compound-methyl-sodium | 20 | ||

| Acetone | 3.1 g/L | N/A | ||

| Acetonitrile | 4.3 g/L | N/A | ||

| Benzene | 0.028 g/L | N/A | ||

| Dichloromethane | 0.60 g/L | N/A | ||

| Ethyl Acetate | 0.49 g/L | N/A | ||

| Hexane | <0.001 g/L | N/A | ||

| Methanol | 5.0 g/L | N/A | ||

| n-Octanol | 0.19 g/L | N/A |

Note: Discrepancies in reported solubility values can arise from differences in experimental methods, the purity of the compound, and the specific form tested (the methyl ester vs. its sodium salt). The pH of the aqueous medium significantly influences the solubility of the sodium salt.

Experimental Protocols: Determining Solubility

The determination of a compound's solubility is a fundamental requirement for its characterization. The following outlines a detailed methodology based on the widely accepted "shake-flask" method, consistent with OECD Guideline 105 for testing of chemicals.

Principle

An excess amount of this compound-methyl is agitated in a solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved substance is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound-methyl (analytical standard)

-

Solvents of interest (e.g., deionized water, organic solvents)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Analytical balance

Procedure

-

Preparation of the Test Solution:

-

Add an excess amount of this compound-methyl to a flask containing a known volume of the solvent. The presence of undissolved solid at the end of the equilibration period is crucial.

-

For aqueous solutions, use buffers to maintain a constant pH if investigating pH-dependent solubility.

-

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatically controlled shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies can be conducted to determine the time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the solution to stand to let the undissolved solid settle.

-

To ensure complete removal of solid particles, centrifuge an aliquot of the supernatant at a high speed (e.g., 10,000 x g for 15 minutes).

-

Carefully withdraw a sample of the clear supernatant and filter it through a syringe filter that does not adsorb the analyte.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound-methyl in the diluted sample using a validated HPLC-UV method. A typical method might involve a C18 reversed-phase column with a mobile phase of acetonitrile and water (with a small amount of acid, e.g., formic acid, to ensure good peak shape) and UV detection at a suitable wavelength (e.g., 240 nm).

-

-

Data Calculation:

-

Calculate the solubility of this compound-methyl in the solvent by multiplying the measured concentration in the diluted sample by the dilution factor.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Mandatory Visualizations

Mode of Action of this compound-Methyl

This compound-methyl is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing a cessation of cell division and plant growth.

Caption: Herbicidal action of this compound-methyl via ALS inhibition.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for solubility determination via shake-flask and HPLC.

Toxicological Profile of Flupyrsulfuron-methyl and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupyrsulfuron-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea class. Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3][4] As this pathway is absent in animals, this compound-methyl exhibits low acute toxicity to mammals. This document provides a comprehensive overview of the toxicological profile of this compound-methyl and its known metabolites, including summaries of key toxicological studies, experimental methodologies, and the underlying biochemical pathways.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound-methyl.

Table 1: Acute Toxicity of this compound-methyl

| Test Type | Species | Route | Value | Source |

| LD₅₀ | Rat | Oral | > 5000 mg/kg bw | [1] |

| LD₅₀ | Rabbit | Dermal | > 2000 mg/kg bw | [5] |

| LC₅₀ | Rat | Inhalation (4h) | > 5.0 mg/L | [5] |

Table 2: Chronic Toxicity of a Related Sulfonylurea Herbicide (Metsulfuron-methyl)

| Study Type | Species | Duration | NOAEL | Effect Observed at Higher Doses | Source |

| Feeding Study | Rat | 2 years | 25.0 mg/kg/day | Decreased body weights | [5] |

Table 3: Reproductive and Developmental Toxicity Study Guidelines

| Study Type | OECD Guideline | Species | Key Endpoints |

| Two-Generation Reproduction Toxicity | 416 | Rat | Parental toxicity, reproductive performance, pup viability, growth, and development.[6] |

| Prenatal Developmental Toxicity | 414 | Rabbit, Rat | Maternal toxicity, embryo-fetal survival, fetal weight, and fetal development (skeletal and soft tissue).[7][8] |

Note: While the standard guidelines are available, specific NOAELs from this compound-methyl studies were not found in the public domain.

Table 4: Genotoxicity of this compound-methyl

| Assay Type | Test System | Result | Source |

| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium | Non-mutagenic | [9] |

| In vitro Chromosome Aberration | Mammalian cells | No evidence of genotoxicity | [9] |

| In vivo Micronucleus Test | Rodent | No evidence of genotoxicity | [9] |

Table 5: Ecotoxicology of this compound-methyl and a Related Compound

| Organism | Test Type | Species | Value | Source |

| This compound-methyl | ||||

| Aquatic Plants and Algae | - | - | Highly toxic | [1] |

| Metsulfuron-methyl | ||||

| Fish | 96-hour LC₅₀ | Rainbow trout, Bluegill | > 150 mg/L | [5] |

| Aquatic Invertebrate | 48-hour LC₅₀ | Daphnia magna | > 150 mg/L | [5] |

| Birds | Oral LD₅₀ | Mallard duck | > 2510 mg/kg | [5] |

| Honeybees | Acute contact LD₅₀ | Apis mellifera | > 25 µ g/bee | [5] |

| Earthworms | LC₅₀ | Eisenia fetida | > 1000 mg/kg soil | [5] |

Note: Quantitative ecotoxicology data for this compound-methyl is limited in the available resources. Data for the related sulfonylurea herbicide, Metsulfuron-methyl, is presented to provide a general profile.

Metabolites of this compound-methyl

Several metabolites of this compound-methyl have been identified in environmental fate studies. These include:

-

IN-JV460 (primary soil metabolite)[2]

-

IN-KC576 (derivative of IN-JV460)[2]

-

IN-KV996[10]

-

IN-KF311[2]

-

IN-JE127[10]

-

IN-KT982[10]

-

2-amino-4,6-dimethoxypyrimidine (S13)[10]

The Scientific Committee on Plants (SCP) has indicated that the primary soil metabolites, IN-JV460 and IN-KC576, are not expected to pose an unacceptable risk to aquatic organisms as they lack the intact sulfonylurea bridge, which is responsible for the herbicidal activity and aquatic plant toxicity.[2] The acute toxicity of IN-JV460 to fish and Daphnia was considered to be covered by the testing of the parent compound.[2]

Experimental Protocols

The toxicological evaluation of this compound-methyl follows standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Testing

-

Oral LD₅₀ (OECD 401/420/423): Graded doses of this compound-methyl are administered orally to rats. Mortality and clinical signs are observed over 14 days.

-

Dermal LD₅₀ (OECD 402): The substance is applied to the shaved skin of rabbits or rats for 24 hours. Observations for toxicity and mortality are made over 14 days.[11]

-

Inhalation LC₅₀ (OECD 403): Rats are exposed to an aerosol or vapor of the test substance for 4 hours in a whole-body or nose-only exposure chamber. Animals are observed for 14 days for signs of toxicity and mortality.[12]

Genotoxicity Assays

-

Bacterial Reverse Mutation Assay (Ames Test, OECD 471): Histidine-dependent strains of Salmonella typhimurium are exposed to this compound-methyl with and without metabolic activation (S9 mix). An increase in the number of revertant colonies indicates mutagenic potential.[13][14]

-

In Vitro Mammalian Chromosome Aberration Test (OECD 473): Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) are exposed to the test substance. Cells in metaphase are examined for chromosomal abnormalities.[15][16][17]

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with this compound-methyl. Bone marrow or peripheral blood is analyzed for the presence of micronuclei in polychromatic erythrocytes, which indicates chromosomal damage.[18][19][20]

Reproductive and Developmental Toxicity

-

Two-Generation Reproduction Toxicity Study (OECD 416): The test substance is administered to male and female rats for two generations. Effects on mating, fertility, pregnancy, offspring viability, growth, and development are assessed.[6]

-

Prenatal Developmental Toxicity Study (OECD 414): Pregnant rats or rabbits are dosed with the test substance during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.[7][8][21]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound-methyl is the inhibition of the plant enzyme Acetolactate Synthase (ALS).

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound-methyl.

ALS catalyzes the first step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[3] this compound-methyl binds to the ALS enzyme, blocking the active site and preventing the condensation of two pyruvate molecules (to form α-acetolactate) or one pyruvate and one α-ketobutyrate molecule (to form α-aceto-α-hydroxybutyrate).[4] This inhibition leads to a deficiency in essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death.[22][23][24]

The following diagram illustrates the workflow for assessing the genotoxicity of a chemical like this compound-methyl.

Caption: Tiered approach for genotoxicity assessment.

This logical workflow demonstrates the standard testing strategy to evaluate the potential of a substance to cause genetic damage. Initial screening is performed using in vitro tests. Positive results in these tests trigger in vivo follow-up studies to determine if the effect is expressed in a whole animal system.

Conclusion